

Application of ATM Inhibitor-3 in Studying Synthetic Lethality

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Compound of Interest

Compound Name: ATM Inhibitor-3

Cat. No.: B12414216

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Introduction

Ataxia telangiectasia mutated (ATM) is a serine/threonine kinase that plays a central role in the DNA damage response (DDR), particularly in orchestrating the repair of DNA double-strand breaks (DSBs). In many cancers, components of the DDR pathway are mutated, rendering them more reliant on remaining repair pathways for survival. This dependency creates a vulnerability that can be exploited through the concept of synthetic lethality. Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal. ATM inhibitors, such as **ATM Inhibitor-3**, are being investigated as a therapeutic strategy to induce synthetic lethality in tumors with specific genetic backgrounds, such as deficiencies in other DDR proteins like PARP or ATR, or in the context of tumor suppressor gene mutations like PTEN and TP53.

This document provides detailed application notes and protocols for utilizing **ATM Inhibitor-3** in synthetic lethality studies, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Efficacy of ATM Inhibitor-3 in Synthetic Lethality Contexts

The following tables summarize the quantitative data from various studies investigating the synthetic lethal effects of ATM inhibition in different cancer cell lines and contexts.

Table 1: In Vitro Efficacy of ATM Inhibitors in Combination Therapies

Cancer Cell Line	Genetic Background	ATM Inhibitor	Combination Agent	IC50 (ATM Inhibitor Alone)	IC50 (Combination)	Fold Sensitization	Reference
DLD-1	ATM-/-	Niraparib (PARPi)	ATM knockout	-	Significantly lower than WT	-	[1]
MDA-MB-468	PTEN-deficient	KU-60019	Cisplatin	-	Preferentially sensitizes	-	[2]
PC3	PTEN-deficient	KU-55933	-	8-fold lower than PTEN-WT	-	8	[3]
HCT116	PTEN-deficient	KU-55933	-	16-fold lower than PTEN-WT	-	16	[3]
HSC4	HNSCC	AZD0156	-	8.1 μ M	-	-	[4]
CAL33	HNSCC	AZD0156	-	4.7 μ M	-	-	[4]
A549	ATM-null	M6620 (ATRi)	-	-	Higher cell death than WT	-	[5]
HCT116	p53-proficient	KU-55933	Doxorubicin	-	Increased resistance	-	[6]
HCT116	p53-mutant	KU-55933	Doxorubicin	-	Increased	-	[6]

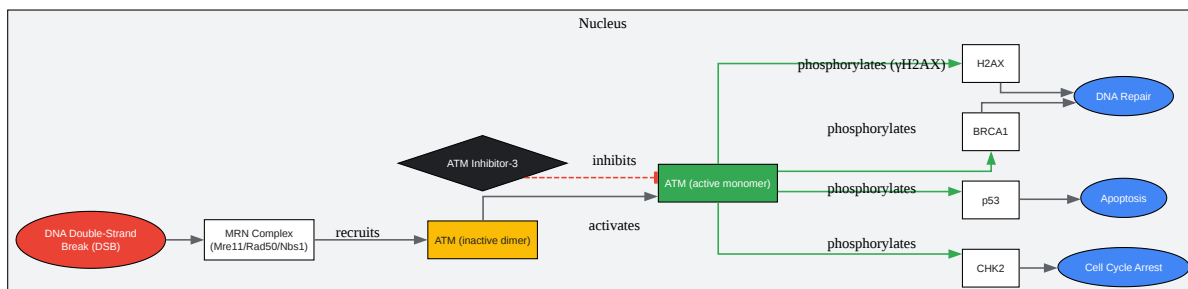
					sensitivity		
					Synergistic cytotoxicity	-	[7]
FaDu	ATM-KO	AZD6738 (ATRi)	Olaparib (PARPi)	-			

Table 2: In Vivo Efficacy of ATM Inhibitor Combinations

Cancer Model	Genetic Background	ATM Inhibitor	Combination Agent	Outcome	Reference
FaDu Xenograft	ATM wild-type	M3541	Ionizing Radiation	Complete tumor regression	[8]
FaDu Xenograft	ATM-KO	AZD6738 (ATRi)	Olaparib (PARPi)	Suppressed tumor growth	[7]
STS PDX models	Soft Tissue Sarcoma	AZD0156	AZD6738 (ATRi)	Abolished tumor growth	[9]

Signaling Pathways and Experimental Workflows

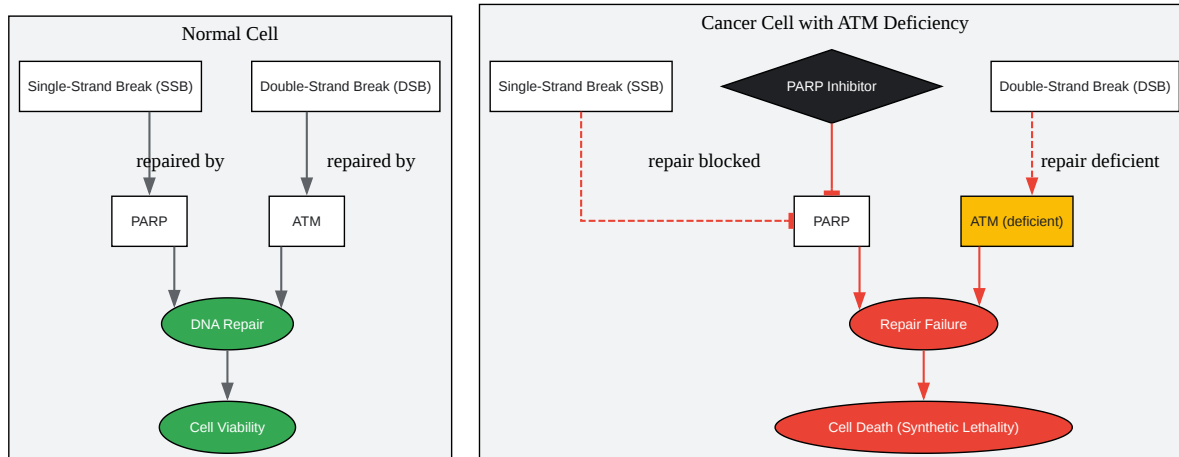
ATM Signaling Pathway in DNA Damage Response



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Caption: ATM signaling pathway activated by DNA double-strand breaks.

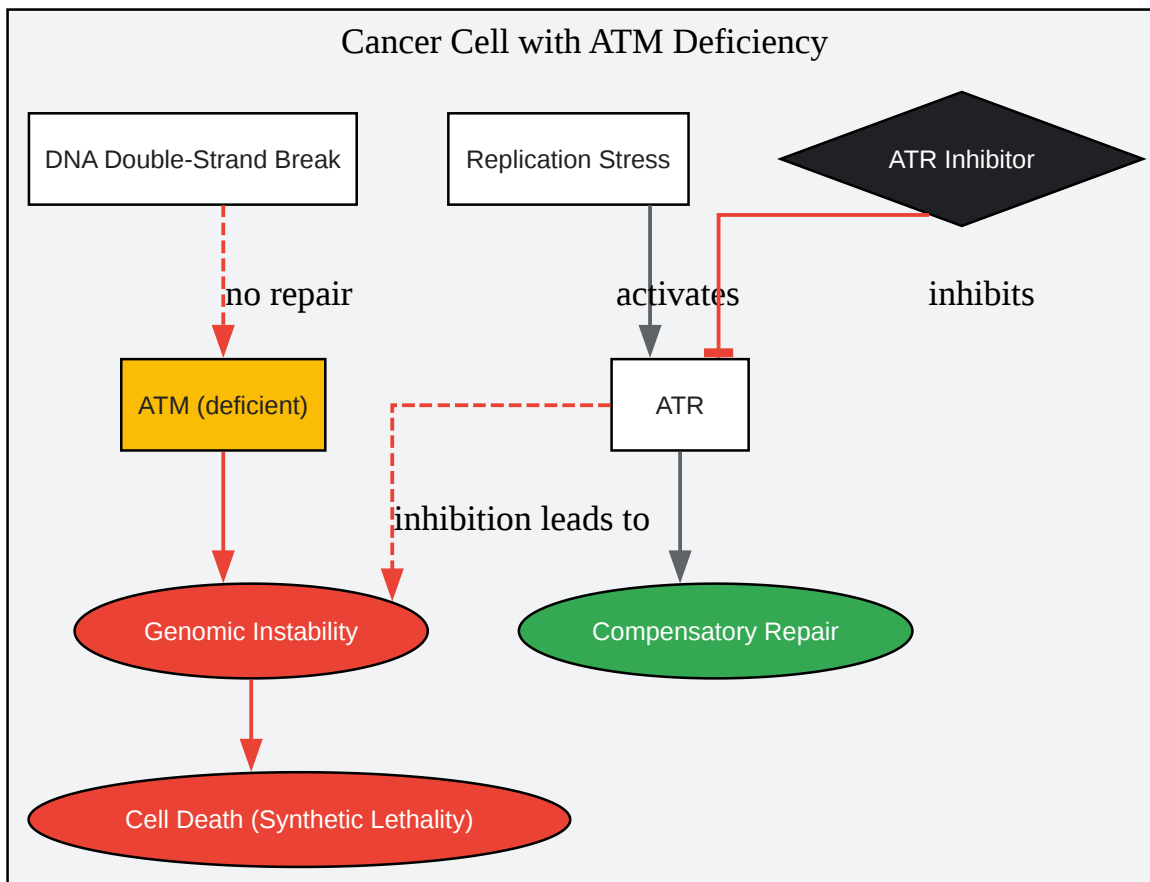
Synthetic Lethality with ATM and PARP Inhibitors



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Caption: Synthetic lethality between ATM deficiency and PARP inhibition.

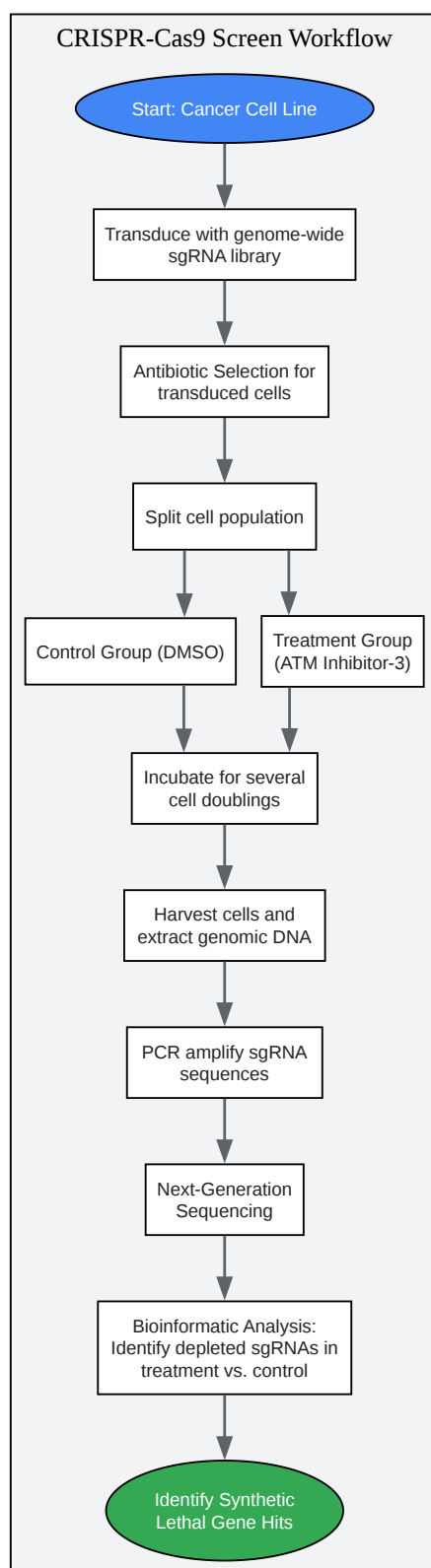
Synthetic Lethality with ATM and ATR Inhibitors



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Caption: Synthetic lethality between ATM and ATR inhibition.

Experimental Workflow for a CRISPR-Cas9 Synthetic Lethality Screen



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References

- 1. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM inhibition induces synthetic lethality and enhances sensitivity of PTEN-deficient breast cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide CRISPR/Cas9 library screening identified ATM signaling network genes as critical drivers for resistance to ATR inhibition in soft-tissue sarcomas: synthetic lethality and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
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